REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH:6]([C:8](=O)[CH2:9][CH3:10])[CH3:7]>C(O)C>[NH2:1][C:2]1[S:3][C:6]([CH3:7])=[C:8]([CH2:9][CH3:10])[N:4]=1
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of reflux
|
Type
|
TEMPERATURE
|
Details
|
, cooled
|
Type
|
FILTRATION
|
Details
|
the crude product recovered as the hydrobromide salt by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |